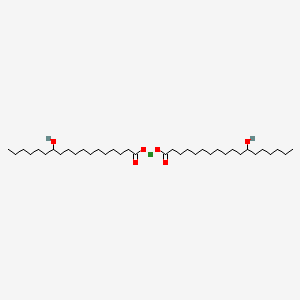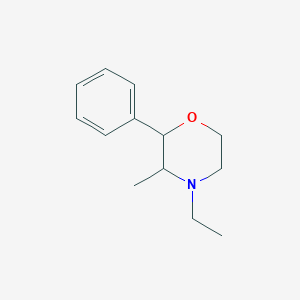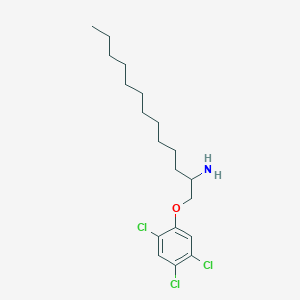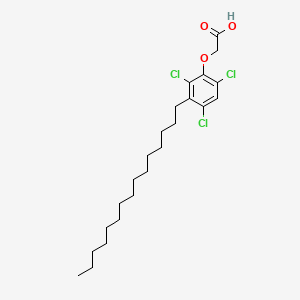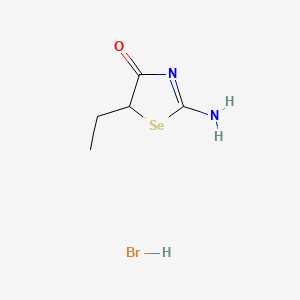
5-Ethyl-2-iminoselenazolidin-4-one hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-2-iminoselenazolidin-4-one hydrobromide is a selenium-containing heterocyclic compound Selenium is an essential trace element known for its antioxidant properties and its role in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-iminoselenazolidin-4-one hydrobromide typically involves the reaction of ethylamine with selenourea under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the formation of the desired product. The resulting compound is then treated with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using standard techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-2-iminoselenazolidin-4-one hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenazolidine-2,4-diones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon, and are carried out under inert atmosphere conditions.
Major Products Formed
Oxidation: Selenazolidine-2,4-diones.
Reduction: 5-Ethyl-2-aminoselenazolidin-4-one.
Substitution: Various alkyl or aryl derivatives of the original compound.
Applications De Recherche Scientifique
5-Ethyl-2-iminoselenazolidin-4-one hydrobromide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other selenium-containing compounds.
Biology: Studied for its potential antioxidant properties and its role in selenium metabolism.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity.
Mécanisme D'action
The mechanism of action of 5-Ethyl-2-iminoselenazolidin-4-one hydrobromide involves its interaction with various molecular targets and pathways. The compound’s selenium atom plays a crucial role in its biological activity, participating in redox reactions and influencing cellular processes. The imino group can interact with enzymes and proteins, potentially modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iminoselenazolidin-4-ones: These compounds share the same core structure but differ in the substituents attached to the ring.
Selenazolidine-2,4-diones: These compounds are oxidation products of 2-iminoselenazolidin-4-ones.
2-Alkylidenehydrazones: These compounds have a similar imino group but differ in the overall structure.
Uniqueness
5-Ethyl-2-iminoselenazolidin-4-one hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt
Propriétés
Numéro CAS |
90773-76-5 |
|---|---|
Formule moléculaire |
C5H9BrN2OSe |
Poids moléculaire |
272.01 g/mol |
Nom IUPAC |
2-amino-5-ethyl-1,3-selenazol-4-one;hydrobromide |
InChI |
InChI=1S/C5H8N2OSe.BrH/c1-2-3-4(8)7-5(6)9-3;/h3H,2H2,1H3,(H2,6,7,8);1H |
Clé InChI |
AAUNSJKFDNEFPO-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(=O)N=C([Se]1)N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


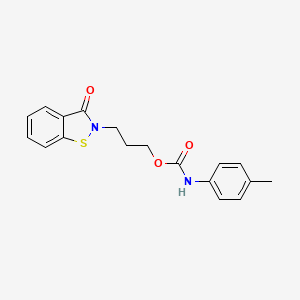

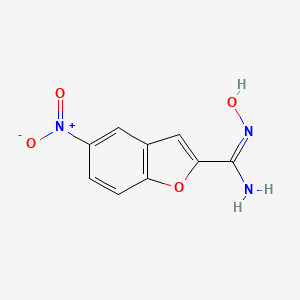
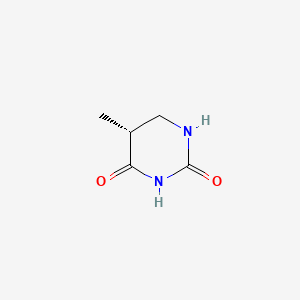
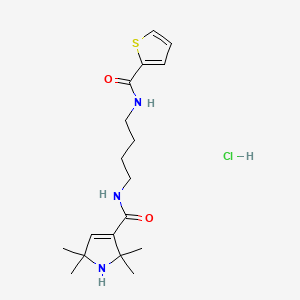
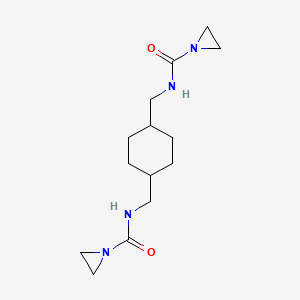
![1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanone](/img/structure/B12709884.png)

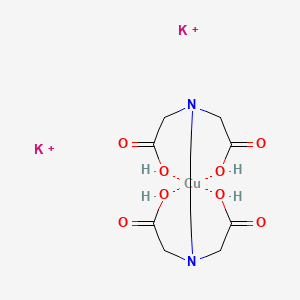
![N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine;(E)-but-2-enedioic acid](/img/structure/B12709917.png)
